![molecular formula C23H20F3N3O2 B2939407 (4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone CAS No. 866154-39-4](/img/structure/B2939407.png)
(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of TFMP involves several steps. Researchers have designed and characterized a series of derivatives based on the 4-phenylpiperazino scaffold. These derivatives were synthesized and characterized using various techniques, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR . The synthetic route likely includes the introduction of the trifluoromethyl group and the pyridinyl ether moiety, followed by the formation of the piperazino ring.
Applications De Recherche Scientifique
Antibacterial Activity
A study by Nagaraj, Srinivas, & Rao (2018) synthesized a series of novel compounds including (4-phenylpiperazino)methanones and evaluated their antibacterial activity. Certain compounds in this series exhibited significant inhibition of bacterial growth, suggesting their potential in antibacterial drug development.
Acetylcholinesterase Inhibition
Research by Saeedi et al. (2019) focused on synthesizing arylisoxazole‐phenylpiperazine derivatives and evaluating them as acetylcholinesterase inhibitors. These compounds showed selective inhibition of acetylcholinesterase, indicating their potential use in treating neurodegenerative diseases like Alzheimer's.
Structural Analysis
Rodríguez-Mora et al. (2013) analyzed the crystal structure of a related compound, (E)-phenyl(pyridin-2-yl)methanone oxime, revealing details about its molecular arrangement and interactions. This type of structural analysis is crucial for understanding the properties and potential applications of similar compounds in scientific research (Rodríguez-Mora et al., 2013).
Antitumor Activity
Prinz et al. (2017) synthesized a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, which demonstrated significant antiproliferative properties against cancer cell lines. These compounds also effectively inhibited tubulin polymerization and induced G2/M phase cell cycle arrest in tumor cells, suggesting their potential as antitumor agents (Prinz et al., 2017).
Antioxidant Properties
A study by Çetinkaya, Göçer, Menzek, & Gülçin (2012) investigated the synthesis and antioxidant properties of compounds structurally related to (4-phenylpiperazino)methanone. They found that these compounds displayed effective antioxidant power, suggesting their potential use in oxidative stress-related conditions.
Antimicrobial Activity
In a study by Kumar, Meenakshi, Kumar, & Kumar (2012), a series of (4-phenylpiperazin-1-yl)methanone derivatives showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This indicates their potential application in developing new antimicrobial agents.
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2/c24-23(25,26)18-8-11-21(27-16-18)31-20-9-6-17(7-10-20)22(30)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOAYSAMXPLAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)
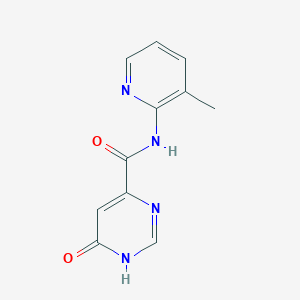
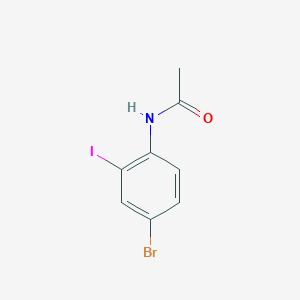
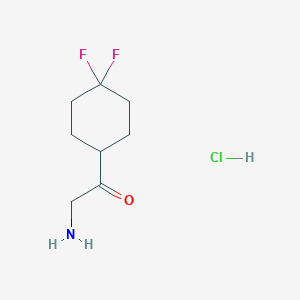
![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)
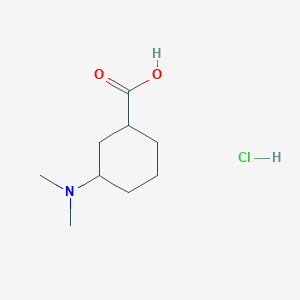
![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)

![7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2939342.png)

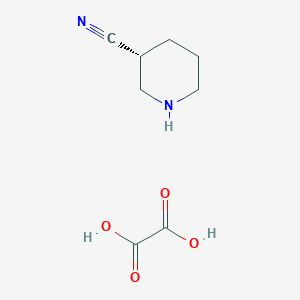
![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)